5,7-Dichloroisoquinoline-1-carboxylic acid
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Overview
Description
5,7-Dichloroisoquinoline-1-carboxylic acid is a specialized chemical compound with the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol This compound is known for its unique molecular structure, which includes a dichloro-substituted isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroisoquinoline-1-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where isoquinoline is treated with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinoline carboxylic acids.
Reduction: Isoquinoline amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5,7-Dichloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of glutamate receptors, affecting neurotransmission pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichlorokynurenic acid: Shares a similar dichloro-substituted structure but differs in its biological activity and applications.
Quinclorac: Another dichloro-substituted quinoline derivative used as a herbicide.
5,7-Dichlorotetrahydroisoquinoline-6-carboxylic acid: A related compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
5,7-Dichloroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its dichloro groups confer distinct reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5,7-dichloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
YHVMEXIPPVCCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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